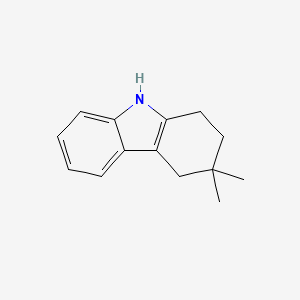

3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Properties

IUPAC Name |

3,3-dimethyl-1,2,4,9-tetrahydrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-14(2)8-7-13-11(9-14)10-5-3-4-6-12(10)15-13/h3-6,15H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWARFLAJOBABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with cyclohexanone under acidic conditions . Another method is the Bischler synthesis, which involves the condensation of α-halocyclohexanones with aromatic amines . Additionally, the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as catalysts has been reported to yield high purity products in shorter reaction times .

Industrial Production Methods

For industrial-scale production, the Fischer indole synthesis is often preferred due to its operational simplicity and high yields. The use of microwave-assisted synthesis and continuous flow microreactors has also been explored to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the aromatic ring.

Common Reagents and Conditions

Oxidation: Hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include various substituted tetrahydrocarbazoles and carbazolones, which have significant biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has highlighted the anticancer potential of derivatives of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. Studies indicate that these compounds exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT116 (colon cancer) through mechanisms involving DNA damage and apoptosis induction .

Anti-Prion Activity

A notable study explored the synthesis of 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole and their evaluation for anti-prion activity in TSE-infected cells. The results showed that specific structural modifications enhanced the efficacy of these compounds against prion diseases .

CRTH2 Receptor Antagonism

Some derivatives have been identified as potent antagonists of the CRTH2 receptor, which is implicated in several allergic and inflammatory conditions. These compounds are being investigated for their potential therapeutic applications in treating asthma, rhinitis, and other immune disorders .

Biological Studies

Antimicrobial Properties

The carbazole scaffold has also been studied for its antimicrobial properties. Various derivatives demonstrate significant activity against a range of pathogens, making them candidates for further development as antimicrobial agents .

Materials Science

Organic Electronics

In materials science, this compound is being utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Study on Anticancer Activity

A comprehensive study involved synthesizing novel amide and thioamide substituted derivatives of the tetrahydrocarbazole scaffold. These compounds underwent rigorous biological assays to evaluate their cytotoxicity and effects on cell cycle progression. The findings indicated that certain derivatives exhibited significant activity against multiple cancer cell lines.

Ex Vivo Studies on Angiogenesis

Ex vivo studies demonstrated that derivatives could inhibit angiogenic processes. This suggests a dual action where these compounds not only target existing tumors but also prevent new blood vessel formation that supports tumor growth.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes and biological activities . For example, its anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydrocarbazole derivatives are highly dependent on substituent type and position. Key structural analogs include:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity, enhancing interactions with biological targets like enzymes . Methoxy groups improve solubility but may reduce membrane permeability .

Biological Activity

3,3-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a compound belonging to the carbazole family, which is characterized by its bicyclic structure and various biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 199.27 g/mol. The compound features a dimethyl substitution at the 3-position and a tetrahydro structure that contributes to its unique biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluated several tetrahydrocarbazole derivatives for their anti-cancer properties against cell lines such as human kidney adenocarcinoma (ACHN) and non-small-cell lung carcinoma (H460). The results indicated that certain derivatives showed significant antiproliferative effects with IC50 values in the low nanomolar range (e.g., 2.5 nM against Calu1 cells) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | Calu1 | 2.5 |

| Other Tetrahydrocarbazoles | HCT116 | Varies |

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have also been investigated. For instance, studies have shown that certain analogs possess activity against both bacterial and fungal strains.

- Mechanism of Action : These compounds may disrupt microbial cell membranes or interfere with essential metabolic pathways within the microorganisms .

Neuroprotective Effects

Research has suggested that carbazole derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

- Findings : Some studies indicate that these compounds can reduce neuronal cell death induced by oxidative stress through antioxidant mechanisms .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It can also bind to receptors that regulate cellular signaling pathways related to apoptosis and cell proliferation .

Recent Studies

A review of literature from 2012 to 2018 highlighted various studies focusing on the synthesis and biological evaluation of carbazole derivatives. Key findings include:

- Antitumor Activity : Many derivatives exhibited moderate to high activity against multiple cancer cell lines.

- Fluorescent Properties : Some derivatives are being explored as probes due to their fluorescent properties which can aid in biological imaging .

Comparative Analysis

A comparative analysis of different carbazole derivatives reveals variations in potency and mechanism:

| Compound | Activity Type | Targeted Cell Line | IC50 (nM) |

|---|---|---|---|

| SL-3–19 | Antitumor | HepG2 | 12 |

| Benzosporalen Derivative | Antitumor | MDA MB231 | 0.198 |

| 6-Methylcarbazole Derivative | Antiviral | HCMV | Effective |

Q & A

Q. What are the optimized synthetic routes for 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as modified Fischer indole synthesis. For example, cyclohexanone derivatives react with substituted phenylhydrazines under acidic conditions to form hydrazone intermediates, followed by cyclization and aromatization . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions like over-oxidation.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in hydrazone formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Yield optimization often requires iterative adjustments using Design of Experiments (DoE) to balance competing factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions. For instance, the methyl groups at C3 appear as distinct singlets (δ ~1.2–1.5 ppm) due to restricted rotation .

- X-ray Crystallography : SHELX and ORTEP-III are widely used to determine 3D conformation and crystal packing. Disorder in the cyclohexene ring (e.g., C2A/C3A/C4A) can be modeled with split occupancy refinement .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. How can computational methods clarify the structure-activity relationship (SAR) of 3,3-dimethyl derivatives in biological systems?

- Molecular Docking : Tools like AutoDock Vina predict interactions with biological targets (e.g., serotonin receptors). Substituent positioning (e.g., methyl groups) affects hydrophobic binding pockets, modulating affinity .

- DFT Calculations : Gaussian-based simulations (B3LYP/6-31G*) evaluate electronic properties. The HOMO-LUMO gap (~4.5 eV) correlates with antioxidant activity, as seen in related carbazoles .

- MD Simulations : GROMACS trajectories reveal conformational stability in aqueous environments, critical for drug design .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

- Dose-response profiling : Nonlinear effects are common; e.g., neuroprotection at low doses (IC₅₀ = 10 µM) vs. cytotoxicity at higher concentrations (IC₅₀ = 50 µM) due to ROS imbalance .

- Assay validation : Replicate studies using primary neurons (vs. immortalized lines) reduce variability .

- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .

Q. How does stereoelectronic tuning of the carbazole core enhance photophysical properties for material science applications?

- Substituent effects : Electron-donating groups (e.g., -OCH₃) redshift absorption maxima (λmax ~350 nm) by extending π-conjugation .

- Crystal engineering : Co-crystallization with halogen-bond donors (e.g., CBr₄) modifies emission intensity via supramolecular interactions .

- TD-DFT : Predicts excited-state behavior; methyl groups at C3 stabilize charge-transfer states, enhancing fluorescence quantum yield (ΦF ~0.45) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Continuous reactors minimize exothermic risks during cyclization steps .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) separates regioisomers. Recrystallization from ethanol improves enantiomeric purity .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .

Methodological Considerations

Q. How are advanced crystallographic techniques applied to resolve disorder in tetrahydrocarbazole derivatives?

- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve split positions (e.g., disordered cyclohexene carbons) .

- SHELXL refinement : Use PART instructions and ISOR restraints to model anisotropic displacement parameters for disordered atoms .

- Hydrogen bonding analysis : Identify N–H···S or N–H···O interactions (e.g., R₂²(10) motifs) that stabilize crystal packing .

Q. What role do carbazole derivatives play in multi-target drug discovery, and how is selectivity achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.